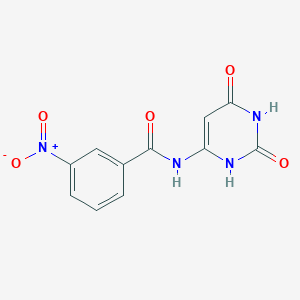

N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

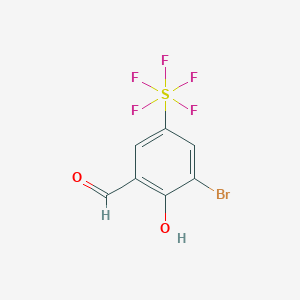

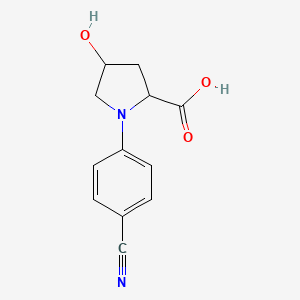

“N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), attached to a benzamide group and a nitro group .Scientific Research Applications

Stabilization of Cis Secondary Amide Conformation

Research by Forbes, Beatty, and Smith (2001) demonstrates the use of a pyrimidinyl compound in stabilizing a cis amide bond within a molecular structure. Their study, conducted on N-(pyrimidin-2-yl)pentafluorobenzamide, a compound with a similar pyrimidinyl core, revealed insights into conformational preferences influenced by solvent interactions. This stabilization is significant for understanding molecular interactions and designing drugs with desired conformations (Forbes et al., 2001).

Enhancing Oral Absorption of Poorly Water-Soluble Drugs

Kondo and colleagues (1993) focused on improving the oral absorption of HO-221, a drug with a core structure resembling N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide, by reducing its particle size to the submicron region. Their findings underscore the importance of particle size in drug formulation, particularly for enhancing the bioavailability of poorly water-soluble compounds, which has broad implications for pharmaceutical development (Kondo et al., 1993).

Exploring Solvate and Salt Formations for Antibacterial Agents

Vangala, Chow, and Tan (2013) investigated the complexation capabilities of nitrofurantoin with various bases, offering insights into the design of new solid forms of active pharmaceutical ingredients (APIs). Their work highlights the potential of pyrimidinyl and similar compounds in forming stable solvates and salts, which can enhance the efficacy and stability of antibacterial agents (Vangala et al., 2013).

Investigating Reductive Chemistry for Hypoxia-Selective Cytotoxins

Palmer and colleagues (1995) delved into the reductive chemistry of a novel hypoxia-selective cytotoxin, underscoring the role of nitro groups' enzymatic reduction in selective toxicity towards hypoxic cells. This research is pivotal for cancer therapy, illustrating how the manipulation of chemical structures similar to this compound can target tumor microenvironments (Palmer et al., 1995).

Antiproliferative Activity and Molecular Docking Study

Huang and colleagues (2020) reported on the synthesis and antiproliferative activity of a compound closely related to this compound, highlighting its promising anticancer activity against various cancer cell lines. Their molecular docking studies provide a foundation for understanding the interactions between such compounds and biological targets, facilitating the design of more effective cancer therapeutics (Huang et al., 2020).

Future Directions

properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-9-5-8(13-11(18)14-9)12-10(17)6-2-1-3-7(4-6)15(19)20/h1-5H,(H3,12,13,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLJFCKEOOMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

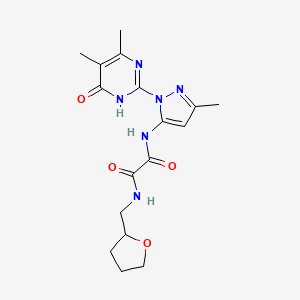

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)

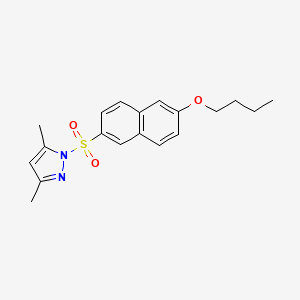

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)

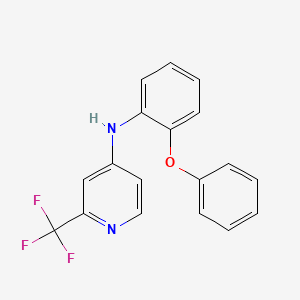

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)